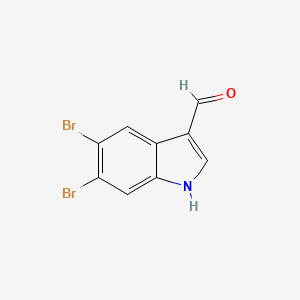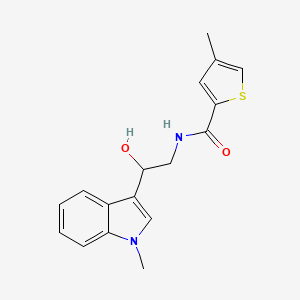![molecular formula C6H5N3O B2357414 1H-Imidazo[4,5-C]pyridin-2(3H)-one CAS No. 7397-68-4](/img/structure/B2357414.png)
1H-Imidazo[4,5-C]pyridin-2(3H)-one
Descripción general
Descripción
1H-Imidazo[4,5-C]pyridin-2(3H)-one is a chemical compound with the linear formula C6H5N3O . It has a molecular weight of 135.13 . This compound has been used in the development of various drugs and has shown potential in numerous disease conditions .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . For instance, a study reported the discovery of a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat neuropathic pain . The compound was developed starting with a screening hit from an in-house compound library, and iterative optimization resulted in the potent BET inhibitor DDO-8926 .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The compound has various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
This compound derivatives have been found to exhibit various biological activities. They have been reported to inhibit the bromodomain and extra-terminal (BET) proteins, reducing neuroinflammation and excitability . They have also been reported as potent inhibitors of mitogen and stress-activated protein kinase-1 .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Properties
1H-Imidazo[4,5-C]pyridin-2(3H)-one's molecular structure and vibrational properties have been extensively studied. Lorenc et al. (2008) used density functional theory (DFT) to determine its molecular structure and vibrational energy levels, aligning well with X-ray data. This compound exhibits a medium-strong hydrogen bond of the type NH…N, essential for its structural stability. The position of the NH group at the imidazole unit varies depending on the substitution of the methyl group at the pyridine ring (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).
Dymińska et al. (2013) also analyzed 1H-imidazo[4,5-c]pyridine's molecular structures in both monomeric and dimeric forms, comparing experimental XRD, IR, and Raman study results with theoretical data. The compound's stability, arising from charge delocalization and the presence of an N-H···N intermolecular hydrogen bond, was a focal point of their study (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).
Antiproliferative and Anticancer Activity
Liszkiewicz et al. (2003) studied the antiproliferative activity of 2-thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives against human cancer cell lines. Some compounds exhibited cytotoxic activity, highlighting the potential of this compound in developing new anticancer drugs (Liszkiewicz, Kowalska, Nawrocka, Wójcicka, Wietrzyk, Nasulewicz, Pełlczyńska, & Opolski, 2003).
Kirwen et al. (2016) also explored the potential of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives as anticancer and anti-inflammatory agents. They found moderate cytotoxic activity against various cancer cell lines and identified a compound with selective COX-2 inhibitory activity, useful for developing new therapeutic agents (Kirwen et al., 2016).
Synthesis and Chemical Modifications
Tolkunov et al. (2021) focused on the synthesis of new derivatives of imidazo[1,5-a]pyrimidine, demonstrating a conversion into 3H-imidazo[4,5-b]pyridine under acidic conditions. This conversion is a new version of Dimroth rearrangement, showcasing the compound's versatility in chemical reactions (Tolkunov, Tolkunov, Smirnova, & Tolkunov, 2021).
Mecanismo De Acción
Target of Action
The primary targets of 1H-Imidazo[4,5-C]pyridin-2(3H)-one are Cyclin-Dependent Kinase 2 (CDK2) and microtubules . CDK2 is a crucial regulator of the cell cycle, and microtubules are essential for cell division.
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as a CDK2 inhibitor , preventing the progression of the cell cycle. It also inhibits microtubule assembly formation , disrupting the structure necessary for cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition prevents the cell from progressing through the cycle, leading to cell cycle arrest. By inhibiting microtubule assembly, it disrupts the mitotic spindle formation pathway , preventing cell division .
Pharmacokinetics
Its molecular weight of185.185 Da suggests it may have good bioavailability, as compounds under 500 Da typically have better absorption and distribution in the body.
Result of Action
The inhibition of CDK2 and microtubule assembly by this compound leads to cell cycle arrest and prevention of cell division . This can result in the death of rapidly dividing cells, such as cancer cells, making the compound a potential anticancer agent.
Safety and Hazards
The safety information for 1H-Imidazo[4,5-C]pyridin-2(3H)-one indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSVBILSBHWRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)
![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)
![7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)